N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide
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Overview
Description
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that belongs to the class of benzo[c][1,2,5]thiadiazoles These compounds are known for their diverse applications in various fields such as organic electronics, photovoltaics, and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The starting material, 2,5-dimethylfuran, is brominated to introduce bromine atoms at specific positions on the furan ring.
Nucleophilic Substitution: The brominated furan undergoes nucleophilic substitution with an appropriate nucleophile to introduce the hydroxyethyl group.
Cyclization: The intermediate product is then subjected to cyclization reactions to form the benzo[c][1,2,5]thiadiazole core.
Sulfonamide Formation: Finally, the sulfonamide group is introduced through a reaction with a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: The benzo[c][1,2,5]thiadiazole core can be reduced under specific conditions to form dihydro derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the benzo[c][1,2,5]thiadiazole core may produce dihydro derivatives.
Scientific Research Applications
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, depending on the context, and can participate in various redox reactions. Its sulfonamide group allows it to interact with biological targets, potentially inhibiting enzymes or disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole: A core structure shared with the compound, known for its applications in organic electronics and medicinal chemistry.
2,5-Dimethylfuran: A precursor in the synthesis of the compound, used in various organic synthesis applications.
Sulfonamides: A class of compounds known for their antimicrobial properties and use in medicinal chemistry.
Uniqueness
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide is unique due to its combination of a furan ring, benzo[c][1,2,5]thiadiazole core, and sulfonamide group
Properties
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S2/c1-8-6-10(9(2)21-8)12(18)7-15-23(19,20)13-5-3-4-11-14(13)17-22-16-11/h3-6,12,15,18H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMOZZBMAPBGDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNS(=O)(=O)C2=CC=CC3=NSN=C32)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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